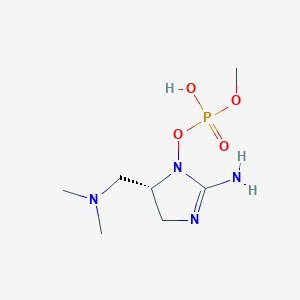

Anatoxin a(s)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Anatoxin a(s) is a type of neurotoxin that is produced by certain strains of cyanobacteria. This toxin has been found to be highly toxic to animals, including humans, and can cause a range of harmful effects on the body. Despite its toxicity, anatoxin a(s) has been the subject of extensive scientific research due to its potential applications in various fields.

Aplicaciones Científicas De Investigación

Detection and Quantification in Environmental Samples

Anatoxin-a(s), a potent neurotoxin produced by certain cyanobacteria, has prompted the development of various detection and quantification methods due to its potential health hazards. A notable approach includes the use of a disposable acetylcholinesterase-based electrode biosensor for detecting anatoxin-a(s) in water. This biosensor employs the electrochemical detection of acetylcholinesterase activity, with the enzyme from electric eels showing high sensitivity to anatoxin-a(s). This method provides a simple, fast, and accurate way to monitor the presence of this toxin in water bodies, with a detection limit of 1 µg/L. The system's specificity is enhanced by employing oxime reactivation to distinguish between anatoxin-a(s) and potential insecticides present in samples (Villatte et al., 2002).

Phytotoxic Effects on Aquatic Plants

Anatoxin-a's phytotoxic effects on aquatic plants like Ceratophyllum demersum have been studied, revealing that this toxin disrupts plant homeostasis through oxidative stress. The presence of anatoxin-a results in the elevation of antioxidative enzymes and increased formation of hydrogen peroxide, altering the growth and photosynthetic pigment contents of the plants. This indicates a significant environmental impact, as anatoxin-a can adversely affect the health and functioning of aquatic ecosystems (Ha & Pflugmacher, 2013).

Advancements in Analytical Methods

The development of sensitive analytical methods for detecting anatoxin-a in biological samples has been a focus of scientific research. Techniques like liquid chromatography with fluorescence detection after solid-phase extraction and microextraction have been employed to determine anatoxin-a in various matrices, including cyanobacterial cultures and water samples. These methods offer sensitivity and specificity, crucial for monitoring and managing the risks associated with this toxin (Rellán et al., 2007).

Biosensor Development for Specific Detection

Efforts to develop biosensors with engineered acetylcholinesterases for the specific detection of anatoxin-a(s) in environmental samples have shown promise. By increasing the sensitivity of acetylcholinesterase to the toxin and utilizing a combination of mutants, researchers have achieved a high level of specificity in detecting anatoxin-a(s), differentiating it from similar compounds used as insecticides. This innovation represents a significant step forward in environmental monitoring and public health protection (Devic et al., 2002).

Renaming and Recharacterization

A proposal to rename anatoxin-a(S) to "guanitoxin" highlights the distinct structural and mechanistic characteristics of this potent natural neurotoxin. This recharacterization aims to clarify its unique properties and differentiate it from similarly named toxins, drawing attention to its environmental and health implications (Fiore et al., 2020).

Propiedades

Número CAS |

103170-78-1 |

|---|---|

Nombre del producto |

Anatoxin a(s) |

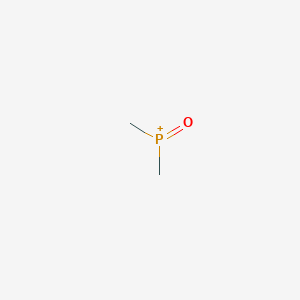

Fórmula molecular |

C7H17N4O4P |

Peso molecular |

252.21 g/mol |

Nombre IUPAC |

[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |

InChI |

InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |

Clave InChI |

FYXHGVMFJYHPFX-ZCFIWIBFSA-N |

SMILES isomérico |

CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |

SMILES |

CN(C)CC1CN=C(N1OP(=O)(O)OC)N |

SMILES canónico |

CN(C)CC1CN=C(N1OP(=O)(O)OC)N |

Sinónimos |

ANATOXIN-A(S) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

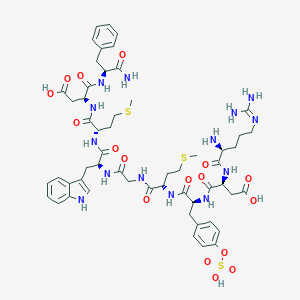

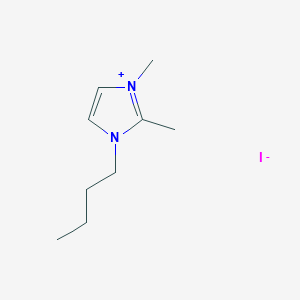

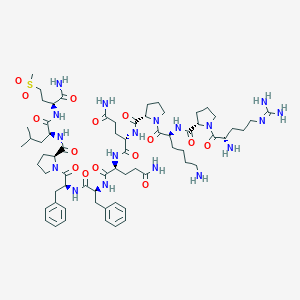

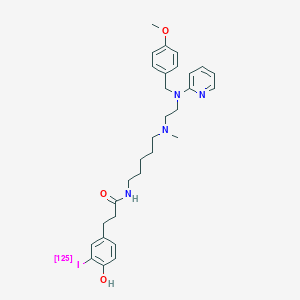

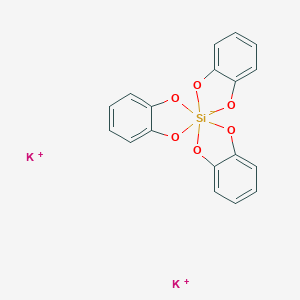

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)

![6-Fluoro-3,4-dihydro-2H-benzo[1,4]oxazine](/img/structure/B11003.png)